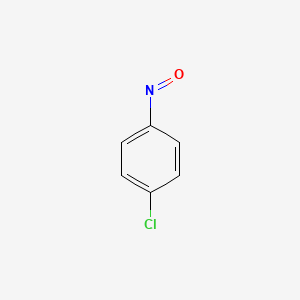

4-Chloronitrosobenzene

描述

Position within Aromatic Nitroso Compounds Research

Aromatic nitroso compounds are a subject of fascination in chemical research due to their distinctive properties. They typically exist as blue or green monomers in dilute solutions or as a gas, while in the solid state or concentrated solutions, they often form colorless or pale-yellow dimers. This equilibrium between the monomer and dimer is sensitive to factors like temperature, concentration, and the nature of substituents on the aromatic ring.

4-Chloronitrosobenzene holds a specific position in this research area as a model compound with a para-substituted, electron-withdrawing group. Its study helps elucidate the electronic effects on the stability of the monomer versus the dimer and on the reactivity of the nitroso group in various chemical transformations. The nitroso group itself is known to be a powerful, para-directing deactivator in classical electrophilic substitution reactions like halogenation acs.org. Research on compounds like this compound allows for a deeper understanding of reaction mechanisms, such as cycloadditions, and the formation of intermediates in complex chemical pathways acs.org.

Historical Context of Nitrosobenzene (B162901) Derivatives Studies

The study of nitrosobenzene and its derivatives dates back to the 19th century. Early research was largely driven by the synthesis of new compounds and the intriguing observation of their colors. The realization that the blue or green color of these substances in solution vanished upon crystallization to a colorless solid led to the initial hypothesis of a monomer-dimer relationship. These early studies laid the groundwork for understanding the structural chemistry of C-nitroso compounds.

Historically, the focus was on synthesizing various derivatives to observe how different functional groups affected their physical properties, primarily the color change associated with the monomer-dimer equilibrium. While specific early studies on this compound are not as widely documented as those on the parent nitrosobenzene, its synthesis and properties would have been investigated within the broader effort to understand the structure-property relationships across the entire class of aromatic nitroso compounds.

Overview of Contemporary Research Endeavors Related to this compound

Modern research continues to find utility for this compound, primarily as a chemical intermediate and a substrate in mechanistic studies. Its applications are specialized but significant in understanding biochemical and synthetic pathways.

One area of contemporary research involves its role in biocatalysis. Studies have shown that this compound can be synthesized via the enzymatic oxidation of 4-chloroaniline (B138754). Specifically, the enzyme chloroperoxidase, in the presence of hydrogen peroxide, facilitates this transformation rapidly. This reaction is sensitive to pH and the concentration of halide ions nih.gov. The intermediate in this process is 4-chlorophenylhydroxylamine (B1217613), which is converted even more quickly to the final nitroso product nih.gov.

Enzymatic Synthesis of this compound

| Parameter | Value |

|---|---|

| Enzyme | Chloroperoxidase |

| Substrate | 4-Chloroaniline |

| Co-substrate | H₂O₂ |

| Product | This compound |

| pH Optimum | 4.4 |

| Michaelis Constant (Km) | 8.1 x 10⁻⁴ M |

| Catalytic-Centre Activity | 312 |

Data sourced from a study on the chloroperoxidase-catalysed oxidation of 4-chloroaniline. nih.gov

The compound is also relevant in studies of halogenation reactions. The nitroso group directs halogenation to the para position. Research into the copper(II) halide-mediated halogenation of nitrosoarenes provides a modern method for creating para-halogenated nitroso compounds, a reaction class where this compound itself is a key product type acs.org.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYSGPZUULPJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239332 | |

| Record name | 4-Chloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-98-9 | |

| Record name | 1-Chloro-4-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloronitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chloronitrosobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloronitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORONITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD7P76W8KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Chloronitrosobenzene

Established Synthetic Routes

Traditional methods for preparing 4-chloronitrosobenzene rely on two principal strategies: the oxidation of a corresponding amine or the partial reduction of a nitro compound. These routes are well-documented and form the basis of many laboratory-scale preparations.

Oxidation of 4-Chloroaniline (B138754) and Related Precursors

The oxidation of 4-chloroaniline or its corresponding hydroxylamine (B1172632) derivative is a direct method for introducing the nitroso functionality.

Direct Oxidation of 4-Chloroaniline: The conversion of an arylamine to a nitroso compound requires a potent oxidizing agent. A classic reagent for this transformation is Caro's acid (peroxymonosulfuric acid), prepared by reacting potassium persulfate with concentrated sulfuric acid. The aniline (B41778) is typically dissolved in a suitable solvent and treated with the oxidizing agent under controlled temperature conditions to prevent over-oxidation to the corresponding nitro compound.

Oxidation of 4-Chlorophenylhydroxylamine (B1217613): A more common and often higher-yielding approach is the two-step process involving the initial formation of 4-chlorophenylhydroxylamine, which is then gently oxidized to this compound. The hydroxylamine intermediate is more susceptible to oxidation than the aniline. Mild oxidizing agents, such as ferric chloride (FeCl₃) or even air in the presence of certain catalysts, can effect this transformation. Research has shown that 4-chlorophenylhydroxylamine is very rapidly converted into the nitroso compound. nih.gov

Controlled Reduction of 4-Chloronitrobenzene

The synthesis can also be achieved by the partial reduction of the readily available 4-chloronitrobenzene. This method is challenging because the reduction can easily proceed past the nitroso stage to form the hydroxylamine and ultimately the aniline. wikipedia.orgresearchgate.net

The key to this route is the careful selection of the reducing agent and reaction conditions to halt the reduction at the desired intermediate stage.

Common Reducing Systems:

Zinc Dust: In a near-neutral medium, such as aqueous ammonium (B1175870) chloride or acetic acid, zinc dust can be used for the controlled reduction of nitroarenes to arylhydroxylamines. The hydroxylamine can then be isolated and oxidized in a separate step or, under specific conditions, oxidized in situ.

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., using Raney Nickel or platinum catalysts) is a powerful method for reducing nitro groups to amines, the reaction proceeds through nitroso and hydroxylamine intermediates. google.com Under carefully controlled conditions of temperature, pressure, and catalyst activity, it is possible to accumulate the hydroxylamine intermediate, which can reach up to 70% accumulation in some systems before being converted to the final aniline product. google.com This accumulated hydroxylamine can then be oxidized to the target nitroso compound.

A comparison of these established routes is summarized below.

| Method | Starting Material | Key Reagents/Steps | Typical Yields | Advantages | Disadvantages |

| Oxidation | 4-Chloroaniline | 1. Oxidation with Caro's Acid or Oxone | Moderate | Direct one-pot reaction from aniline. | Risk of over-oxidation; strong acids required. |

| Oxidation | 4-Chlorophenylhydroxylamine | 1. Mild oxidation (e.g., FeCl₃) | Good to High | Mild conditions for the final step; high conversion. | Requires prior synthesis of the hydroxylamine. |

| Reduction | 4-Chloronitrobenzene | 1. Partial reduction (e.g., Zn/NH₄Cl) to hydroxylamine 2. Oxidation | Moderate to Good | Readily available starting material. | Difficult to control reduction; often requires two steps. |

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the emergence of catalytic methods that offer greater efficiency and selectivity. In the context of this compound synthesis, biocatalysis presents a promising and advanced strategy.

Research has demonstrated the effective use of the enzyme chloroperoxidase for the synthesis of this compound. nih.gov In this biocatalytic approach, 4-chloroaniline is incubated with chloroperoxidase and hydrogen peroxide (H₂O₂), resulting in the rapid and direct formation of this compound.

Key Findings of the Chloroperoxidase-Catalyzed Reaction: nih.gov

Substrate: The reaction works efficiently with 4-chloroaniline and even more rapidly with 4-chlorophenylhydroxylamine.

pH Optimum: The enzymatic oxidation shows a distinct pH optimum at 4.4.

Kinetics: The reaction exhibits a Km value of 8.1x10⁻⁴ M and a high catalytic-center activity of 312.

Halide Ion Effect: The initial reaction rate is significantly influenced by the presence of halide ions.

This enzymatic method is noteworthy as it produces the single nitroso product, contrasting with classical peroxidase systems which often yield a mixture of polymeric products from aniline substrates. nih.gov This high selectivity makes it a very attractive "green chemistry" alternative to traditional stoichiometric oxidants.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The primary regiochemical challenge lies not in the final conversion to the nitroso group, but in the synthesis of its precursors, particularly 4-chloronitrobenzene. The industrial synthesis of chloronitrobenzene isomers is achieved by the nitration of chlorobenzene (B131634). wikipedia.org This electrophilic aromatic substitution reaction is directed by the chloro group, which is an ortho, para-director.

The reaction typically yields a mixture of isomers, with the desired para-isomer (4-chloronitrobenzene) being the major product. wikipedia.orgnih.gov The separation of these isomers is a critical step in obtaining the pure precursor.

| Nitration Conditions | 4-Chloronitrobenzene (%) | 2-Chloronitrobenzene (%) | 3-Chloronitrobenzene (%) | Overall Yield (%) |

| Mixed Acid (30% HNO₃, 56% H₂SO₄, 14% H₂O) at 40–70 °C | 63–65 | 34–36 | ~1 | ~98 |

Data sourced from IARC Monographs and Booth, 1991. nih.gov

Stereoselectivity: While this compound itself is achiral, it exhibits a fascinating form of stereochemistry through a monomer-dimer equilibrium. nih.govacs.org In solution, the green or blue monomeric form exists in equilibrium with its colorless dimer, an azodioxide. This dimerization is reversible and dependent on factors like solvent, concentration, and temperature. nih.govua.edu

The dimer can exist as two distinct stereoisomers:

cis-(Z)-azodioxide: Often the kinetically favored product of dimerization at low temperatures. researchgate.net

trans-(E)-azodioxide: Generally the thermodynamically more stable isomer.

The interconversion between these cis and trans isomers does not occur through simple bond rotation but proceeds via dissociation back to the monomer followed by recombination. researchgate.net This dynamic covalent chemistry and the existence of these stereoisomers are crucial considerations in the characterization, reactivity, and storage of this compound. Electron-donating substituents tend to diminish the propensity for dimerization. acs.org

Scale-Up and Process Optimization in Research Environments

Translating a laboratory synthesis of this compound to a larger scale presents several practical challenges that require careful process optimization.

Precursor Purification: As established, the synthesis of the 4-chloronitrobenzene precursor via nitration of chlorobenzene results in an isomeric mixture. nih.gov On a larger scale, separating the major para isomer from the ortho isomer becomes a significant optimization task. The boiling points of the two isomers are very close, making distillation difficult. The standard industrial and large-scale lab method involves fractional crystallization. nih.govsciencemadness.org The crude mixture is often dissolved in a suitable solvent like methanol (B129727) or ethanol, and the higher-melting para isomer is selectively crystallized by carefully controlling the temperature, cooling rate, and holding times. sciencemadness.org Optimizing solvent volume, crystallization temperature, and washing procedures is key to maximizing the yield and purity of the desired precursor.

Reaction Control:

Exothermicity: Both the nitration of chlorobenzene and the oxidation of 4-chloroaniline are exothermic reactions. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts from over-oxidation or decomposition. Optimization involves controlling the rate of reagent addition and ensuring adequate cooling and stirring. researchgate.netgoogle.com

Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial for maximizing the yield of the desired product while minimizing byproduct formation. For instance, in a catalytic reduction, precise control is needed to stop the reaction at the hydroxylamine or nitroso stage without proceeding to the aniline. google.com

Product Stability and Purification: The final product, this compound, is reactive and can dimerize upon standing. nih.govmdpi.com This instability complicates purification and storage. Purification by distillation can be problematic due to the thermal lability of nitroso compounds. Recrystallization is often a preferred method. Optimization involves selecting a solvent that provides good solubility at high temperatures and poor solubility at low temperatures, allowing for efficient recovery of the pure product while leaving impurities (including the dimer if conditions are manipulated correctly) in the mother liquor. The tendency to dimerize means that the physical state and appearance of the product can change over time, a crucial consideration for quality control in a research environment.

Reactivity and Mechanistic Investigations of 4 Chloronitrosobenzene

Reduction Chemistry of the Nitroso Group

The reduction of the nitroso group in 4-chloronitrosobenzene is a stepwise process that can lead to several products, most notably the corresponding aromatic amine, 4-chloroaniline (B138754). This transformation is of significant industrial importance and has been the subject of extensive research, particularly in the context of catalytic processes and environmental remediation.

Pathways to Aromatic Amines (e.g., 4-Chloroaniline)

Ar-NO₂ (4-Chloronitrobenzene) → Ar-NO (this compound) → Ar-NHOH (4-Chlorophenylhydroxylamine) → Ar-NH₂ (4-Chloroaniline)

This reduction is commonly achieved through catalytic hydrogenation or by using chemical reductants like zero-valent iron. In many synthetic and degradation processes, this compound is a transient intermediate that is quickly converted to subsequent products. For instance, the metabolism of 4-chloronitrobenzene by the yeast Rhodosporidium sp. has been shown to proceed through the intermediate formation of this compound and 4-chlorophenylhydroxylamine (B1217613) en route to 4-chloroaniline and its acetylated derivatives nycu.edu.tw.

Formation and Transformation of Intermediate Hydroxylamines and Hydrazines

During the reduction of this compound, 4-chlorophenylhydroxylamine is a critical and well-established intermediate. nycu.edu.twresearchgate.net This species is formed by the two-electron reduction of the nitroso group. The hydroxylamine (B1172632) itself is often unstable under the reaction conditions and is rapidly reduced further to form 4-chloroaniline.

The transformation proceeds as follows:

ClC₆H₄NO + 2[H] → ClC₆H₄NHOH

The yeast Rhodosporidium sp. has demonstrated the ability to produce 4-chlorophenylhydroxylamine from 4-chloronitrobenzene nycu.edu.tw. In some chemical syntheses, if the reaction is not carried to completion, the hydroxylamine intermediate can accumulate. Further reactions of the hydroxylamine, such as the Bamberger rearrangement, can occur under acidic conditions, leading to different products nycu.edu.tw.

The role of hydrazine (B178648) in this context is primarily as a reducing agent. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) is a potent reductant used in chemical synthesis to convert nitroarenes and nitrosoarenes to their corresponding anilines, often in the presence of a catalyst. Cobalt complexes, for example, have been shown to effectively catalyze the reduction of 4-chloronitrobenzene to 4-chloroaniline using hydrazine as the hydrogen source capes.gov.br. While aryl hydrazines can be formed from diazonium salts, their direct formation from the reduction of nitroso compounds is not a primary pathway under typical reductive conditions aimed at producing anilines.

Heterogeneous and Homogeneous Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitroso group. This process is integral to the synthesis of chloroanilines from chloronitrobenzenes. A variety of catalysts, both heterogeneous and homogeneous, have been developed to achieve high selectivity and yield, minimizing undesired side reactions like hydrodechlorination.

Heterogeneous Catalysis: Solid-supported metal catalysts are widely used due to their high efficiency and ease of separation. The mechanism typically involves the adsorption of the nitroaromatic compound onto the catalyst surface, followed by sequential hydrogen transfer steps.

Key findings from research on related chloronitrobenzene hydrogenation include:

Pt/Fe₃O₄ Catalysts: A robust platinum-on-iron-oxide catalyst has been shown to achieve high selectivity (≥99.4%) for the hydrogenation of chloronitrobenzenes to chloroanilines in solvent-free conditions wikipedia.orgresearchgate.net.

Fe-promoted Pt/AC Catalysts: The addition of iron to a platinum-on-activated-carbon catalyst significantly enhances both activity and selectivity towards 4-chloroaniline, completely suppressing the hydrodechlorination side reaction nih.gov.

γ-Mo₂N Catalysts: Density functional theory calculations have provided insight into the reduction mechanism of 4-chloronitrobenzene on a γ-Mo₂N surface. The process proceeds through a direct pathway involving the formation of intermediates like this compound and 4-chlorophenylhydroxylamine via sequential H-transfer steps with modest reaction barriers researchgate.netchemspider.com.

Homogeneous Catalysis: While less common for industrial-scale production due to challenges in catalyst separation, homogeneous catalysts offer high selectivity and activity under mild conditions. For instance, certain cobalt complexes have been utilized to catalyze the chemoselective reduction of nitro compounds using hydrazine as the hydrogen source capes.gov.br.

Reductive Degradation Mechanisms (e.g., by Zero-Valent Iron)

Zero-valent iron (ZVI or Fe⁰) is a widely studied material for the in-situ remediation of groundwater contaminated with various pollutants, including chlorinated nitroaromatic compounds. ZVI acts as an electron donor, initiating the reductive degradation of these compounds.

2Fe⁰ + ClC₆H₄NO₂ + 4H⁺ → 2Fe²⁺ + ClC₆H₄NH₂ + 2H₂O

The mechanism involves the transfer of electrons from the surface of the ZVI to the nitro group. The reaction rate is influenced by factors such as pH, iron dosage, and temperature. Studies have shown that the reduction efficiency increases with a higher iron dosage and lower initial pH who.intnih.gov. Under optimal conditions (pH 3.0, ZVI dosage 2.0 g/L), 25 mg/L of 4-chloronitrobenzene can be fully transformed within 3 hours who.intnih.gov. The reaction exhibits pseudo-first-order kinetics, with a reported rate constant of 0.189 min⁻¹ nih.govfrontiersin.org.

Oxidation Chemistry

While the reduction of the nitroso group is more commonly studied, this compound can also undergo oxidation to form the corresponding nitro derivative, 4-chloronitrobenzene.

Pathways to Nitrobenzene (B124822) Derivatives

The oxidation of a C-nitroso group (Ar-NO) to a nitro group (Ar-NO₂) is a well-established chemical transformation. This reaction can be a significant side reaction during the synthesis of nitroso compounds, potentially reducing the yield of the desired product nih.gov.

Various oxidizing agents can effect this transformation:

Hydrogen Peroxide (H₂O₂): H₂O₂ is a common oxidant for this purpose, often requiring a catalyst. For example, the oxidation of anilines to nitroarenes using H₂O₂ in the presence of a molybdenum catalyst ((NH₄)₆Mo₇O₂₄·4H₂O) proceeds through a nitroso intermediate. This method has been used to synthesize 1-chloro-4-nitrobenzene (B41953) from 4-chloroaniline with a 92% yield mdpi.com. The reaction temperature can be crucial for selectivity; in some systems, lower temperatures favor the formation of the nitroso derivative, while higher temperatures yield the nitro compound mdpi.com.

Peroxy Acids: Reagents like peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing aromatic amines to nitroarenes, a process that inherently involves the oxidation of the intermediate nitroso species researchgate.net.

Ozone (O₃): Ozonolysis is a powerful oxidation method. While commonly used to cleave carbon-carbon double bonds, ozone is also capable of oxidizing nitroso compounds to their corresponding nitro derivatives google.commasterorganicchemistry.com.

The general mechanism involves the electrophilic attack of the oxidant on the nitrogen atom of the nitroso group, leading to the formation of the nitro functionality. This reaction underscores the dual reactivity of the nitroso group, which can act as a pivot point between the amine and nitro oxidation states.

Electrophilic and Nucleophilic Reactions of the Nitroso Group

The nitroso group (-N=O) of this compound is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity is comparable to that of a carbonyl group, allowing it to undergo nucleophilic addition at the nitrogen atom. youtube.com The nitrogen atom of the nitroso group is attacked by the electron pair of a nucleophile. youtube.com Conversely, the nitroso molecule itself can act as a nucleophile, with both the nitrogen and oxygen atoms serving as nucleophilic centers. youtube.com The electronic nature of substituents on the benzene (B151609) ring significantly influences the reactivity of the nitroso function; electron-withdrawing groups, such as the chlorine atom in this compound, tend to enhance its reactivity. youtube.com

Reactivity in Diazotization Processes and Azo Compound Formation

While classical diazotization involves the treatment of a primary aromatic amine with a nitrous acid source to form a diazonium salt, aromatic nitroso compounds like this compound participate in related chemistry to form azo compounds through a different pathway. nih.govunb.ca Azo compounds are characterized by the R−N=N−R′ functional group and are notable for their vibrant colors, leading to their widespread use as dyes. unb.canih.gov

The formation of an azo compound from this compound typically occurs via a condensation reaction with an aromatic amine, such as aniline (B41778). In this reaction, the amine attacks the electrophilic nitrogen atom of the nitroso group, followed by a dehydration step to yield the corresponding azobenzene (B91143) derivative. nih.gov This process allows for the synthesis of both symmetrical and asymmetrical aromatic azo compounds. nih.gov The general mechanism involves the nucleophilic attack of the aniline on the nitrosobenzene (B162901), which, after dehydration, produces the trans-azobenzene product. nih.gov The stability of the resulting azo dye is enhanced by the delocalization of the pi system across the nitrogen-nitrogen bridge. rsc.org

Carbon-Chlorine Bond Reactivity in Substituted Nitrosobenzenes

The reactivity of the carbon-chlorine (C-Cl) bond in aryl halides is significantly influenced by the nature of other substituents on the aromatic ring. In chlorobenzene (B131634), the C-Cl bond is relatively inert to nucleophilic substitution due to factors like the partial double bond character arising from resonance and the sp² hybridization of the carbon atom. quora.com However, the presence of a strong electron-withdrawing group, particularly at the ortho or para position relative to the halogen, dramatically increases the halide's reactivity towards nucleophilic aromatic substitution (SNAr). doubtnut.comdoubtnut.com

The nitroso group (-NO), similar to the nitro group (-NO₂), is a potent electron-withdrawing group. This property activates the C-Cl bond in this compound towards attack by nucleophiles. The reactivity of the closely related compound, 4-chloronitrobenzene, is well-documented and serves as an excellent model. The electron-withdrawing nature of the nitro group makes the benzene ring highly susceptible to nucleophilic attack, allowing for the displacement of the chloride ion by strong nucleophiles such as hydroxide (B78521), methoxide, and amide. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing group, which stabilizes it and facilitates the subsequent elimination of the chloride ion to form the final product. doubtnut.comchegg.com

The substitution of the chlorine atom in 4-chloronitrobenzene is a fundamental process in industrial organic synthesis, used to produce intermediates for dyes, rubber chemicals, and pharmaceuticals. wikipedia.orgnih.gov For instance, hydrolysis with sodium hydroxide yields 4-nitrophenol (B140041), a reaction that is significantly more facile than the hydrolysis of chlorobenzene itself. google.comresearchgate.net Given the strong electron-withdrawing character of the nitroso group, this compound is expected to exhibit similarly enhanced reactivity of its C-Cl bond in SNAr reactions.

| Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 4-Chloronitrobenzene | OH⁻ (aq. NaOH) | 4-Nitrophenol | 100–160°C researchgate.net |

| 4-Chloronitrobenzene | CH₃O⁻ (Sodium methoxide) | 4-Nitroanisole | Reaction in methanol (B129727) wikipedia.org |

| 4-Chloronitrobenzene | NH₃ (Amide source) | 4-Nitroaniline | Displacement by amide wikipedia.org |

| 4-Chloronitrobenzene | S²⁻ (Sulfide source) | 4-Nitrothiophenol | Ready displacement by sulfide (B99878) wikipedia.org |

Radical Reaction Pathways and Site Selectivity

Aromatic nitro and nitroso compounds can participate in a variety of radical reactions, often initiated by one-electron reduction or photolysis. The study of chlorinated nitrobenzenes provides significant insight into the likely radical pathways for this compound.

One key pathway is the formation of a radical anion. Through electrochemical methods, it has been demonstrated that 4-chloronitrobenzene can undergo a reversible one-electron reduction to form a radical anion that is stable for tens of seconds under dark conditions. ox.ac.uk This radical anion, which has a specific CAS registry number (34473-09-1), is a critical intermediate. chemsrc.com Upon irradiation with light, this electrochemically formed radical anion can be excited, leading to a favored dechlorination pathway. ox.ac.uk

Photolysis represents another major route for initiating radical reactions. The irradiation of 4-chloronitrobenzene can lead to the cleavage of bonds and the formation of various products, indicating multiple reaction sites. chemicalbook.com Studies on the photocatalytic degradation of 4-chloronitrobenzene in the presence of TiO₂ have shown that hydroxyl radicals (•OH) can displace the chlorine atom, the nitro group, or a hydrogen atom from the benzene ring. nih.gov This demonstrates a lack of absolute site selectivity under these highly reactive conditions, with products such as 4-nitrophenol and 5-chloro-2-nitrophenol (B185284) being identified. nih.gov Direct photolysis of 4-chloronitrobenzene in the air has been shown to produce 4-chloro-2-nitrophenol (B165678) and 4-chlorophenol. chemicalbook.comnih.gov These transformations suggest that radical attack can occur at the C-Cl bond, the C-NO₂ bond, and at C-H bonds on the aromatic ring. The specific pathway, whether it involves homolytic bond fission or heterolytic cleavage, can depend on the reaction conditions, such as the solvent and the use of sensitizers. rsc.org

Nitroxyl (HNO) Generation and its Chemical Implications from Nitroso Compounds

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), is a reactive nitrogen species with a distinct chemical and biological profile. nih.gov Due to its inherent reactivity and rapid self-dimerization to form nitrous oxide (N₂O) and water, HNO is typically studied through the use of donor molecules. nih.gov One of the primary chemical strategies for generating HNO involves the decomposition of nitroso compounds (X-N=O). nih.govresearchgate.net

This generation occurs through non-redox reactions, such as hydrolysis, where the nitroso compound decomposes to release HNO. researchgate.net Acyloxy nitroso compounds, for example, undergo acid- or base-catalyzed hydrolysis of the ester group to yield an unstable nitroso alcohol intermediate, which then decomposes to HNO and a ketone. nih.govnih.gov The formation of N₂O during the decomposition of these compounds is considered strong evidence for the intermediacy of HNO. acs.org

As the simplest nitroso compound (R-N=O, where R=H), HNO itself exhibits reactivity characteristic of other C-nitroso compounds. nih.gov The chemical implications of HNO are significant. It is a transient species that reacts readily with nucleophiles, particularly thiols. This high reactivity is a key aspect of its biological and pharmacological profile. While specific studies detailing HNO generation directly from this compound are not prevalent, the general mechanism for nitroso compounds suggests that aryl nitroso compounds are potential HNO donors through pathways like hydrolysis or other displacement reactions. nih.govnih.gov

Spectroscopic Characterization of this compound: An Elucidation of Molecular Structure

The study of aromatic nitroso compounds, a class of molecules characterized by the reactive nitroso (-N=O) functional group, offers deep insights into electronic structure, reactivity, and complex chemical equilibria. Among these, this compound stands as a significant subject of research due to the influence of the para-substituted chlorine atom on the molecule's properties. Spectroscopic techniques are indispensable tools for elucidating the detailed structural and electronic characteristics of this compound, which readily participates in a monomer-dimer equilibrium. This article focuses exclusively on the spectroscopic characterization and structural analysis of this compound, adhering to a detailed examination of its vibrational, nuclear magnetic resonance, and electronic spectra.

Theoretical and Computational Studies on 4 Chloronitrosobenzene

Quantum Chemical Calculation Methodologies

A range of computational methods, each with its own balance of accuracy and computational cost, are employed to study 4-chloronitrosobenzene. These methods allow for the detailed examination of its molecular and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has proven to be a versatile and popular tool in computational chemistry for calculating the ground-state properties of molecules like this compound. wikipedia.orgepfl.chmpg.de The core principle of DFT is that the properties of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.orgpurdue.edu This simplifies the complexity of the many-electron Schrödinger equation. epfl.ch

DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to optimize the molecular geometry and calculate the vibrational frequencies of nitrobenzene (B124822) derivatives. smf.mx For instance, the B3LYP functional combined with the 6-311+G** basis set has been shown to accurately reproduce experimental spectroscopic data for similar compounds. DFT is also instrumental in studying the adsorption of this compound on various surfaces, providing insights into its behavior in catalytic processes. chinesechemsoc.org

Calculated Ground State Properties of this compound using DFT:

| Property | Method/Basis Set | Value | Reference |

| Bond Length (C-Cl) | DFT/B3LYP/6-31+G(d,p) | Varies with solvent | smf.mx |

| Bond Angle | DFT/B3LYP/6-31+G(d,p) | Varies with solvent | smf.mx |

| Dipole Moment | DFT/B3LYP/6-31+G(d,p) | Varies with solvent | smf.mxsmf.mx |

| Total Energy | DFT/PM3 | Varies | isca.me |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying electronic structure and energetics. smf.mx

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying larger molecules and for preliminary conformational analysis. dergipark.org.tr These methods use parameters derived from experimental data to simplify the complex calculations of quantum chemistry. dergipark.org.tr

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound governs its chemical behavior. Molecular orbital theory provides a framework for understanding this structure and predicting reactivity through the analysis of frontier molecular orbitals and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wuxiapptec.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO provides insights into the chemical stability and electronic excitation properties of the molecule.

For this compound and its analogs, FMO analysis has been performed using DFT calculations. smf.mxresearchgate.net These studies show that the energy gap is influenced by the nature of the substituents on the benzene (B151609) ring. smf.mxresearchgate.net The electron-withdrawing nature of the nitroso and chloro groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Calculated FMO Properties of Nitroaromatic Compounds:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Method | Reference |

| 4-Chloronitrobenzene | - | - | DFT/B3LYP/6-31G | scholarsresearchlibrary.com |

| Nitrobenzene | -0.690 | - | DFT/B3LYP/6-31G | scholarsresearchlibrary.com |

| 1-Chloro-2-nitrobenzene | -0.230 | - | DFT/B3LYP/6-31G | scholarsresearchlibrary.com |

| 3-Chloronitrobenzene | -0.430 | - | DFT/B3LYP/6-31G | scholarsresearchlibrary.com |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intra- and intermolecular bonding interactions within a molecule. smf.mxuba.ar It provides a localized picture of the electronic structure, which is useful for understanding concepts like hybridization and resonance.

NBO analysis has been applied to para-substituted nitrobenzenes, including this compound, to investigate the charge distribution and the nature of interactions within the molecule and with its environment. smf.mxsmf.mxresearchgate.net These calculations, often performed using DFT or MP2 methods, can reveal strong intramolecular interactions. smf.mxsmf.mx For instance, in para-halonitrobenzenes, NBO analysis has shown significant interactions within the cyclic system. smf.mx This method is also valuable for understanding how solvents affect the charge distribution and dipole moment of the molecule. smf.mx The analysis of donor-acceptor interactions within the NBO framework helps to quantify the strength of intermolecular forces, such as hydrogen bonding. uba.armdpi.com

Key Findings from NBO Analysis of Substituted Nitrobenzenes:

| Finding | Method | Reference |

| Strong interactions within the cyclic system. | DFT/B3LYP & MP2 | smf.mxsmf.mx |

| Significant changes in charge distribution in different solvents. | DFT/B3LYP & MP2 | smf.mx |

| Identification of donor-acceptor orbital interactions. | N/A | mdpi.com |

Atomic Charge Distribution and Electrostatic Potential Analysis

Detailed computational studies focusing specifically on the atomic charge distribution and electrostatic potential (ESP) map of this compound are not widely available in published literature. Such analyses are more common for its more stable precursor, 4-chloronitrobenzene.

However, based on fundamental principles of chemical structure, a theoretical model can be described. The molecule consists of a benzene ring substituted with a chlorine atom and a nitroso group (-N=O). The nitrogen and oxygen atoms of the nitroso group, along with the chlorine atom, are highly electronegative compared to the carbon and hydrogen atoms of the benzene ring. Consequently, a significant polarization of electron density is expected.

An electrostatic potential map, which illustrates the charge distribution on the molecule's surface, would be predicted to show a region of high negative potential (typically colored red) around the oxygen atom of the nitroso group, indicating its high electron density and propensity to act as a site for electrophilic attack. The nitrogen atom would also contribute to this negative region. Conversely, the areas around the hydrogen atoms of the aromatic ring would exhibit a positive potential (typically colored blue). The region near the chlorine atom would be complex, being electron-withdrawing yet also possessing lone pairs that could influence the local potential. ESP maps are valuable tools for visualizing and conceptualizing chemical reactivity walisongo.ac.idresearchgate.net.

Reaction Mechanism Elucidation via Transition State Calculations

The reaction mechanism of this compound is most prominently studied through its role as a key intermediate in the catalytic hydrogenation of 4-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN). Density Functional Theory (DFT) calculations have been employed to elucidate the reaction pathways and identify the transition states involved in its formation and consumption on catalyst surfaces. nih.govmurdoch.edu.au

One comprehensive study modeled the reduction of p-CNB on a γ-Mo2N(111) surface. nih.govmurdoch.edu.au In this mechanism, adsorbed 4-chloronitrobenzene (ClC₆H₄NO*) is formed as a distinct intermediate. The process involves the following key steps:

Formation of this compound : An adsorbed p-CNB molecule is first hydrogenated to form a ClC₆H₄NO₂H* intermediate. The subsequent reaction of this intermediate with an adsorbed hydrogen atom proceeds through a transition state (TS2A) to yield the adsorbed this compound intermediate (ClC₆H₄NO*) and a water molecule. nih.gov This step has a calculated activation barrier of 23.1 kcal/mol. nih.gov

Consumption of this compound : The adsorbed nitroso intermediate is then hydrogenated further. An adsorbed hydrogen atom migrates to the oxygen atom of the nitroso group via a transition state (TS3A), forming a ClC₆H₄NOH* radical. nih.govmurdoch.edu.au This subsequent hydrogenation step has a modest activation barrier of 14.2 kcal/mol, indicating it is a kinetically favorable process. acs.org

| Reaction Step | Description | Transition State | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Formation | ClC₆H₄NO₂H* + H* → ClC₆H₄NO* + H₂O | TS2A | 23.1 | nih.gov |

| Consumption | ClC₆H₄NO + H* → ClC₆H₄NOH* | TS3A | 14.2 | acs.org |

Adsorption Studies and Catalytic Site Interactions

The interaction of this compound with catalytic surfaces is a critical factor in reactions where it appears as an intermediate, such as the hydrogenation of 4-chloronitrobenzene. nih.govmurdoch.edu.au Computational studies focusing on the adsorption of the initial reactant, 4-chloronitrobenzene, show that it tends to adsorb on catalyst surfaces like palladium. chinesechemsoc.orgresearchgate.net

In the detailed mechanism of 4-chloronitrobenzene reduction on a γ-Mo2N(111) surface, the intermediate this compound is shown to be adsorbed on the catalyst surface (denoted as ClC₆H₄NO*). nih.gov Its formation and subsequent reaction occur while it is bound to the active sites of the catalyst. The calculations demonstrate that the transformation from the nitro compound to the final amine product proceeds through a series of adsorbed intermediaries, with adsorbed this compound being central to the pathway. nih.govmurdoch.edu.au The interaction with the surface facilitates the necessary bond-breaking and bond-forming steps by stabilizing the transition states and intermediate species. nih.gov While specific adsorption energies for the isolated nitroso species are not always reported, its role as a surface-bound intermediate is well-established in these mechanistic models. nih.govmurdoch.edu.au

Solvent Effects on Molecular and Reactive Properties

Specific theoretical investigations into the effect of different solvents on the molecular and reactive properties of this compound are limited in the available scientific literature. While computational models like the Conductor-like Polarizable Continuum Model (CPCM) are used to study solvent effects on related compounds like p-chloronitrobenzene, showing changes in properties such as dipole moment in solvents like acetone, ethanol, and toluene, similar detailed data for this compound is not present in the searched results. researchgate.netsmf.mxsmf.mx

General chemical principles and experimental observations indicate that this compound has limited solubility in water but is generally soluble in non-polar organic solvents, which is typical for a molecule with a large hydrophobic benzene ring and moderately polar functional groups. wikipedia.org The solvent environment can influence reaction kinetics and pathways, but quantitative computational data on these effects for this compound remains an area for further research.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

A review of the scientific literature indicates that this compound is not a compound commonly included in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. core.ac.ukniscair.res.inunlp.edu.ar These computational models are statistical tools that correlate molecular structures (represented by calculated descriptors) with biological activity or physical properties. core.ac.uk

Published QSAR/QSPR studies in this chemical class tend to focus on more stable and widely used parent compounds or final products, such as 4-chloronitrobenzene. core.ac.ukniscair.res.in These compounds have more extensive databases of experimental values for endpoints like toxicity or bioconcentration, which are necessary to build and validate robust QSAR models. ornl.govnih.govwho.int The transient, reactive nature of this compound as an intermediate makes it a less common subject for such modeling efforts.

Coordination Chemistry and Metal Nitrosyl Interactions Involving Aromatic Nitroso Compounds

Fundamental Principles of Metal-Nitrosyl Complex Formation

The nature of the substituents on the aromatic ring significantly impacts the electronic properties and, consequently, the coordination behavior of the nitroso compound. at.ua Electron-withdrawing groups, like the chlorine atom in 4-chloronitrosobenzene, can influence the electron density on the nitroso moiety, affecting its donor/acceptor properties in complex formation. askfilo.com The formation of these complexes often involves the monomeric form of the nitroso compound, which typically exists in equilibrium with a dimeric azodioxide form in the solid state. wikipedia.org

Coordination Modes of Nitroso Ligands (e.g., η¹-N, η¹-O)

Aromatic nitroso ligands can bind to metal centers in several ways, with the most common being monodentate N-coordination (η¹-N). wikipedia.org However, O-coordination (η¹-O) and side-on η²-N,O coordination are also known. wikipedia.orgmdpi.com The specific coordination mode adopted depends on various factors, including the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

In binuclear complexes, the nitrosyl ligand can bridge two metal atoms in different ways. nih.gov Aromatic nitroso compounds can also act as chelating ligands if a suitable donor group is present in the ortho position of the aromatic ring. at.uawikipedia.org

Table 1: Common Coordination Modes of Aromatic Nitroso Ligands

| Coordination Mode | Description |

| η¹-N (N-bound) | The ligand binds to a single metal center through the nitrogen atom. This is the most common mode. wikipedia.org |

| η¹-O (O-bound) | The ligand binds to a single metal center through the oxygen atom. This is also known as the isonitrosyl form. mdpi.com |

| η²-N,O (Side-on) | Both the nitrogen and oxygen atoms of the nitroso group bind to a single metal center. wikipedia.orgmdpi.com |

| Bridging | The nitroso ligand links two or more metal centers. wikipedia.orgnih.gov |

| Chelating | The nitrosoarene contains another donor group that also binds to the metal, forming a chelate ring. at.uawikipedia.org |

Electronic Structure and Bonding in Metal-Nitrosyl Complexes

The electronic structure of metal-nitrosyl complexes is often described using the Enemark-Feltham notation, {M(NO)x}n, where 'n' is the total number of d-electrons on the metal and the π* electrons of the nitrosyl ligand(s). acs.org This formalism helps to rationalize the geometry and reactivity of these complexes. The bonding in metal-nitrosyl complexes can be understood in terms of a combination of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand's π* orbitals. libretexts.org

Photochemistry and Photoinduced Linkage Isomerization in Nitrosyl Systems

A fascinating aspect of metal-nitrosyl chemistry is the phenomenon of photoinduced linkage isomerization. rsc.org Upon irradiation with light of a specific wavelength, the nitrosyl ligand can switch its coordination mode from the stable ground state (typically η¹-N) to a metastable state, such as the O-bound (η¹-O) or side-on (η²-N,O) isomer. mdpi.comrsc.orgnih.gov This process is often reversible, with the original N-bound isomer being regenerated upon heating or irradiation with a different wavelength of light. nih.gov

This photoisomerization is a result of a metal-to-ligand charge transfer (MLCT) upon photoexcitation. rsc.org The population of a π* antibonding orbital of the nitrosyl ligand weakens the M-N bond and facilitates the rearrangement to a different coordination mode. rsc.orgnih.gov The stability of these metastable isomers is temperature-dependent. rsc.org While much of the research has focused on complexes with simple nitrosyl ligands, the principles are applicable to systems with aromatic nitroso ligands as well. The photochemistry of these complexes can also lead to the release of nitric oxide (NO), a reaction with potential applications in photodynamic therapy. acs.orgresearchgate.netscispace.com

Table 2: Photoinduced States in Ruthenium Nitrosyl Complexes

| State | Coordination | Description |

| Ground State (GS) | η¹-N (N-bound) | The most stable, linear or near-linear Ru-N-O arrangement. |

| Metastable State 1 (MS1) | η¹-O (O-bound) | An isonitrosyl form where the ligand is coordinated through the oxygen atom. rsc.org |

| Metastable State 2 (MS2) | η²-N,O (Side-on) | A side-on coordination involving both N and O atoms. rsc.org |

Role of Aromatic Nitroso Compounds as Potential Ligands in Transition Metal Chemistry

Aromatic nitroso compounds, including this compound, are valuable ligands in transition metal chemistry. at.uawikipedia.org They can be used to synthesize a wide array of complexes with diverse structures and reactivity. nih.gov The ability of the nitroso group to stabilize different metal oxidation states and its rich coordination and photochemical behavior make these ligands attractive for various applications.

For instance, transition metal complexes containing aromatic nitroso ligands have been investigated for their catalytic activity. at.ua The electronic properties of the aromatic ring, tunable by substituents, allow for the fine-tuning of the catalytic properties of the metal center. Furthermore, the reactivity of the coordinated nitroso ligand itself can be exploited, for example, in the nitrosation of other organic molecules. acs.org The study of these complexes also contributes to a fundamental understanding of the interaction of nitroso compounds with metal centers, which is relevant to biological systems where such interactions play a crucial role. researchgate.net

Applications of 4 Chloronitrosobenzene in Advanced Chemical Synthesis and Research Tools

Role as an Intermediate in the Synthesis of Organic Fine Chemicals

4-Chloronitrosobenzene serves as a crucial intermediate in various synthetic pathways, leading to a range of fine chemicals. Its reactivity, particularly at the nitroso group, allows for its transformation into other valuable functional groups or its participation in cyclization reactions.

One of the primary transformations of this compound is its reduction to N-(4-chlorophenyl)hydroxylamine. who.intresearchgate.net This hydroxylamine (B1172632) is a key precursor for synthesizing more complex molecules. For instance, it can be coupled with diazotized sulfanilamide (B372717) to produce 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene, a novel hydroxytriazene derivative. who.int Similarly, N-(4-chlorophenyl)hydroxylamine undergoes condensation with compounds like dibenzoyl diselenide to form new selenonitrone derivatives. lbl.govacs.org

This compound is also a key intermediate in the biodegradation of 4-chloronitrobenzene by microorganisms like the yeast Rhodosporidium sp. and certain bacteria, which metabolize it into subsequent products such as 4-chloroaniline (B138754). thieme-connect.com In laboratory synthesis, it acts as a potent dienophile in hetero-Diels-Alder reactions. It reacts with various dienes to produce substituted 3,6-dihydro-2H-1,2-oxazines, which are important heterocyclic scaffolds for further chemical elaboration. chemspider.com For example, it has been reacted with tetra-O-methylpurpurogallin and other dienes to create complex oxazines with potential antiparasitic properties. rsc.org

Table 1: Synthesis of Fine Chemicals from this compound

| Precursor | Reagent(s) | Product | Application/Class |

|---|---|---|---|

| This compound | Zinc Dust / NH₄Cl | N-(4-chlorophenyl)hydroxylamine who.int | Intermediate for triazenes and selenonitrones who.intlbl.gov |

| This compound | Substituted Dienes | Substituted 1,2-Oxazines chemspider.comrsc.org | Heterocyclic building blocks, potential pharmaceuticals rsc.org |

| N-(4-chlorophenyl)hydroxylamine | 4-sulfamoylbenzenediazonium chloride | 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene who.int | Novel hydroxytriazene reagent who.int |

| N-(4-chlorophenyl)hydroxylamine | Dibenzoyl diselenide | Selenonitrone derivatives lbl.govacs.org | Novel organoselenium compounds lbl.govacs.org |

| This compound | Rat Liver Homogenates | N-(4-chlorophenyl)-glycolhydroxamic acid nih.gov | Glycolhydroxamic acid derivative nih.gov |

Utilization as a Chemical Probe for Investigating Reaction Mechanisms

The distinct electronic properties and reactivity of this compound make it an effective chemical probe for studying the mechanisms of various chemical reactions.

It has been instrumental in exploring the stereo- and regioselectivity of the hetero-Diels-Alder reaction. chemspider.com Early studies by Kresze and Fir1 utilized p-chloronitrosobenzene to react with different 1,3-dienes, which helped establish the orientation of the N-O cycloaddition. google.com Its reaction with 1,4-disubstituted dienes, for instance, yields exclusively the proximal isomer, providing valuable insight into the controlling factors of regioselectivity in these cycloadditions. chemspider.com

Research into nucleophilic aromatic substitution (SNAr) reactions has also benefited from using this compound. Studies have shown that the initial, rapid addition of carbanions to p-chloronitrobenzene occurs at positions occupied by hydrogen rather than the chlorine-bearing carbon. ontosight.ai This finding has helped to refine and correct the generally accepted mechanism of the SNAr reaction. ontosight.ai

Furthermore, 4-chloronitrobenzene has been employed as a model contaminant to investigate the kinetics of reductive degradation on mineral surfaces, such as the reaction of Fe(II) on goethite nanoparticles. chembk.com The use of its deuterated analogue, 4-chloronitrobenzene-d4, in isotopic labeling studies further underscores its utility in tracking reaction pathways and metabolic processes. researchgate.net

Table 2: this compound as a Probe in Mechanistic Studies

| Reaction Type | Mechanism Investigated | Finding |

|---|---|---|

| Hetero-Diels-Alder Cycloaddition | Regioselectivity and Stereochemistry | Used to determine the orientation of N-O addition and factors controlling isomer formation. chemspider.comgoogle.com |

| Nucleophilic Aromatic Substitution (SNAr) | Site of Initial Nucleophilic Attack | Showed that initial carbanion attack occurs on C-H bonds, not the C-Cl bond, correcting the accepted mechanism. ontosight.ai |

| Environmental Redox Reactions | Kinetics of Contaminant Degradation | Served as a model oxidant to quantify reactivity and degradation pathways on mineral surfaces. chembk.com |

| Isotope Tracer Studies | Reaction Pathways | Deuterated isotopologues are used to track reaction mechanisms and metabolic fate. researchgate.net |

Precursor in the Research and Development of Optoelectronic Materials

While the direct application of this compound as a primary precursor in commercial optoelectronic materials is not extensively documented, its structural motifs and derivatives are relevant in the research and development of this class of materials. The broader family of nitroaromatics is being explored for use in organic electronics.

Research has shown that nitro-functionalized aromatic compounds can serve as n-type organic semiconductors, a class of materials crucial for developing various organic electronic devices. For example, a patent describes the synthesis of 2,6-dialdehydo-4-chloronitrobenzene as a promising intermediate for creating dozens of novel optoelectronic materials. This highlights the potential of the 4-chloronitrobenzene scaffold in this advanced materials sector.

Furthermore, compounds derived from the related precursor, 4-chloronitrobenzene, are used in materials with potential optoelectronic applications. For instance, 4,4'-dichloroazoxybenzene, which can be synthesized from 4-chloronitrobenzene via intermediates related to the nitroso compound, has been studied for its photochemical properties. Thiophene-containing heterocyclic compounds, which can be synthesized using 4-chloronitrobenzene, are widely used in organic optoelectronic devices and semiconductors. Polymers derived from chloroanilines (the reduction product of chloronitrobenzenes) are also being investigated for use in flexible electronic devices. These examples suggest that the chemical space accessible from this compound and its parent compound holds potential for the design of future optoelectronic materials.

Table 3: Related Compounds and Their Relevance to Optoelectronics

| Compound/Class | Relationship to this compound | Optoelectronic Relevance |

|---|---|---|

| Nitroaromatics | Parent chemical class | Investigated as n-type organic semiconductors for field-effect transistors. |

| 2,6-dialdehydo-4-chloronitrobenzene | Derivative | Described as an intermediate for numerous novel optoelectronic materials. |

| Thieno[3,2-d]pyrimidines | Synthesized using 4-chloronitrobenzene | Thiophene structures are widely used in organic semiconductors and optoelectronics. |

| 4,4'-Dichloroazoxybenzene | Synthesized from 4-chloronitrobenzene | Studied for photochemical properties and potential use in optoelectronic devices. |

| Poly(4-chloroaniline) | Polymer from reduction product | Investigated for applications in flexible electronic devices. |

Development of Novel Reagents and Catalysts from this compound Derivatives

This compound and its derivatives are valuable starting materials for creating novel reagents and catalysts that enable new chemical transformations.

The compound itself serves as a key reagent in [4+2] cycloaddition reactions, providing access to complex heterocyclic molecules. chemspider.com The oxazine (B8389632) products resulting from these reactions are, in turn, novel reagents for further synthetic exploration and have been investigated for their biological activity, such as antiparasitic properties, making them valuable in medicinal chemistry research. rsc.org

The reduction product, N-(4-chlorophenyl)hydroxylamine, is a versatile precursor for a new class of reagents. who.int

Hydroxytriazenes : Reaction with diazonium salts yields hydroxytriazenes like 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene. These compounds and their metal complexes represent new reagents with potential analytical or catalytic applications. who.int

Selenonitrones : Condensation with organoselenium compounds produces novel selenonitrone derivatives. lbl.govacs.org These compounds are of interest due to the unique reactivity conferred by the selenium-carbon bond and have been investigated for their biological effects. acs.org

While not a catalyst itself, derivatives of this compound contribute to the development of new chemical entities with tailored properties for applications in synthesis and materials science.

Table 4: Novel Reagents Derived from this compound

| Derivative | Synthetic Method | Class of Novel Reagent | Potential Application |

|---|---|---|---|

| Substituted 1,2-Oxazines | Hetero-Diels-Alder reaction with dienes chemspider.comrsc.org | Heterocyclic Building Blocks | Intermediates for pharmaceuticals, antiparasitic agents rsc.org |

| 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene | Coupling of N-(4-chlorophenyl)hydroxylamine with a diazonium salt who.int | Hydroxytriazenes | Ligands for metal complexes, analytical reagents who.int |

| Selenonitrones | Condensation of N-(4-chlorophenyl)hydroxylamine with organoselenium compounds lbl.govacs.org | Organoselenium Compounds | Synthetic intermediates, biologically active molecules acs.org |

Environmental Chemistry of 4 Chloronitrosobenzene: Research on Fate and Transformation

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 4-chloronitrosobenzene and its parent compounds, these pathways include chemical reductions in the absence of oxygen and advanced oxidation-reduction processes driven by light or sound energy.

Reductive Transformation in Anaerobic Environments

In environments devoid of oxygen, such as deep groundwater or sediments, chemical reduction is a primary pathway for the transformation of chlorinated nitroaromatic compounds. The nitroso group (-N=O) in this compound is susceptible to reduction, often as an intermediate step in the transformation of 4-chloronitrobenzene. This process typically involves the sequential reduction of the nitro group to a nitroso, then to a hydroxylamino group, and finally to an amino group, forming 4-chloroaniline (B138754).

Studies on the related compound, chlorobenzene (B131634), demonstrate that under methanogenic conditions, reductive dechlorination can occur, though it often leads to the accumulation of benzene (B151609), a more toxic compound. nih.gov However, when a culture capable of reductive dechlorination is combined with a methanogenic benzene-degrading consortium, complete transformation to methane (B114726) and carbon dioxide can be achieved. nih.gov This suggests that in complex anaerobic microbial communities, the products of the initial reduction of compounds like this compound can be further mineralized. The process is fueled by electrons derived from other organic matter, or in some cases, from the degradation of the aromatic ring itself. nih.gov

Photocatalytic Reduction Mechanisms

Photocatalysis utilizes semiconductor materials to generate reactive species upon light irradiation, which can effectively degrade pollutants. The photocatalytic reduction of 4-chloronitrobenzene to 4-chloroaniline has been a focus of research, providing a model for the transformation of the nitroso-analogue. researchgate.netresearchgate.net

Titanium dioxide (TiO₂) is a commonly studied photocatalyst. researchgate.net When illuminated with UV light, TiO₂ generates electron-hole pairs. In an oxygen-free environment and in the presence of a sacrificial electron donor (like an alcohol), the photogenerated electrons can reduce the nitro or nitroso group. The electron donor scavenges the holes, preventing the recombination of the electron-hole pair and freeing more electrons for the reduction reaction. researchgate.net

Research has explored various forms of TiO₂ and other photocatalytic systems. A study comparing different TiO₂ catalysts found that the P25 variant achieved a 99.20% yield of p-chloroaniline from p-chloronitrobenzene within 12 hours, demonstrating high efficiency. researchgate.net Another novel approach involves immobilizing a photosensitizer like Eosin Y on silica (B1680970) nanoparticles, which can also effectively drive the photocatalytic reduction of 4-chloronitrobenzene to 4-chloroaniline. researchgate.net

Table 1: Efficiency of Different TiO₂ Photocatalysts in the Reduction of p-Chloronitrobenzene Data sourced from a 12-hour photocatalytic reduction experiment.

Furthermore, studies using silver-deposited TiO₂ (Ag/TiO₂) have shown that electrons can be generated during the photocatalytic oxidation of other pollutants and then "stored" in the silver nanoparticles. nih.gov These stored electrons can subsequently be used to reduce other contaminants, even in the dark. nih.gov This highlights a potential mechanism where the degradation of one pollutant can fuel the reductive transformation of another, such as this compound.

Sonocatalytic Oxidation Studies

Sonocatalysis is an advanced oxidation process (AOP) that uses high-frequency ultrasound to induce the formation of reactive oxygen species, which can degrade persistent organic pollutants. Research on the degradation of 4-chloronitrobenzene has shown that combining ultrasound (US), ozone (O₃), and a catalyst like nano-TiO₂ can be highly effective. itu.edu.tr

The degradation efficiency follows the order: O₃/US/TiO₂ > US/O₃ > O₃/TiO₂ > O₃ > US/TiO₂ > US. itu.edu.tr This indicates a significant synergistic effect when all three components are used together. The process works through the generation of highly reactive hydroxyl radicals. The optimal conditions for this combined process were found to be a pH of 9 and a TiO₂ dosage of 50 mg/L. itu.edu.tr Increasing ozone concentration and ultrasonic power enhances degradation by producing more reactive species. itu.edu.tr

Table 2: Degradation Efficiency of 4-Chloronitrobenzene by Various Advanced Oxidation Processes (AOPs)

Bioremediation Research and Microbial Degradation Mechanisms

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. Several bacterial strains have been identified that can degrade chlorinated nitroaromatic compounds. Comamonas sp. strain CNB-1, for instance, can utilize 4-chloronitrobenzene as its sole source of carbon and nitrogen. nih.gov

The degradation pathway in this strain is initiated by a partial reductive pathway. It does not begin with the removal of the chlorine atom but with the reduction of the nitro group. nih.gov A series of enzymes, encoded by genes located on a plasmid (pCNB1), carry out this transformation. nih.gov

The key enzymatic steps are:

4-CNB Nitroreductase (CnbA): Reduces 4-chloronitrobenzene to 4-chlorohydroxylaminobenzene.

1-Hydroxylaminobenzene Mutase (CnbB): Converts the hydroxylamino intermediate to 2-amino-5-chlorophenol.

2-Aminophenol 1,6-dioxygenase (CnbCab): Cleaves the aromatic ring of the aminophenol derivative.

Dehydrogenase and Deaminase (CnbD, CnbH): Further enzymes process the ring-fission product, releasing ammonium (B1175870). nih.gov

This pathway demonstrates a sophisticated microbial strategy to mineralize a xenobiotic compound by first transforming the nitro group to enable subsequent ring cleavage.

Table 3: Key Enzymes in the Degradation of 4-Chloronitrobenzene by Comamonas sp. CNB-1

Fate and Transport Studies in Environmental Matrices (Academic Modeling)

Predicting the environmental behavior of chemicals like this compound relies heavily on academic fate and transport modeling. nih.govelsevier.com These models are mathematical representations of the physical, chemical, and biological processes that govern a pollutant's movement and persistence in the air, water, and soil. elsevier.comepa.gov

The core of these models involves solving equations that describe:

Advection and Dispersion: How the chemical travels with the flow of water or air and spreads out. mdpi.com

Chemical Partitioning: The distribution of the chemical between different environmental compartments (e.g., water vs. sediment, soil vs. air). This is governed by properties like the air-water partition coefficient (Henry's Law constant) and the soil-water sorption coefficient. epa.govmdpi.com

Transformation and Degradation: The rates of abiotic and biotic degradation reactions, such as the reductive, photocatalytic, and microbial pathways described in previous sections. mdpi.com

For a compound like this compound, a fate and transport model would integrate its specific physicochemical properties (e.g., water solubility, vapor pressure, adsorptivity) with site-specific environmental conditions (e.g., soil type, water flow rates, microbial activity). epa.govitrcweb.org Models like the EPA's Total Risk Integrated Methodology (TRIM) can simulate the movement of a pollutant from its source, its transformation in various media, and potential exposure pathways. epa.gov These modeling studies are essential for risk assessment and for designing effective remediation strategies for contaminated sites. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 4 Chloronitrosobenzene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The industrial synthesis of nitroaromatics, including the precursor 4-chloronitrobenzene, has traditionally relied on methods that generate significant waste and utilize hazardous reagents. google.commdpi.com A primary focus of future research will be the development of more sustainable and green synthetic routes.

Current industrial production of 4-chloronitrobenzene involves the nitration of chlorobenzene (B131634), which yields a mixture of isomers requiring energy-intensive separation. wikipedia.orgnih.gov Innovations in this area may include the use of solid acid catalysts to improve selectivity and reduce corrosive liquid acid waste. Furthermore, continuous flow processes are being explored to enhance the efficiency and sustainability of production. innospk.comacs.org

The reduction of 4-chloronitrobenzene to 4-chloroaniline (B138754), a key industrial intermediate, is another area ripe for green innovation. wikipedia.orgrsc.org While traditional methods often use stoichiometric metal reductants, creating large amounts of waste, modern approaches focus on catalytic hydrogenation. mdpi.com Future research will likely explore the use of non-precious metal catalysts and metal-free catalysts, such as N/S co-doped carbon materials, to create more economical and environmentally friendly processes. mdpi.com The development of solvent-free reaction conditions is also a significant goal, minimizing the use and disposal of organic solvents. rsc.orgrsc.orgresearchgate.net

Table 1: Comparison of Traditional and Emerging Synthesis Methods

| Feature | Traditional Methods | Emerging Green Methods |

| Reagents | Stoichiometric, often hazardous (e.g., strong acids, metal reductants) | Catalytic, often using more benign or recyclable materials |

| Solvents | Often requires large volumes of organic solvents | Solvent-free or use of green solvents (e.g., water) |

| Byproducts | Significant generation of waste, including metal salts and acidic wastewater | Minimized waste generation, potential for byproduct valorization |

| Energy | Often energy-intensive separation and reaction conditions | Milder reaction conditions, potential for integrated processes |

Exploration of Bio-Inspired Reactivity and Catalysis

Nature provides a rich blueprint for efficient and selective chemical transformations. The exploration of bio-inspired reactivity and catalysis represents a promising frontier for 4-chloronitrosobenzene chemistry. This involves designing synthetic systems that mimic the function of enzymes to achieve reactions under mild conditions with high selectivity.

Metalloenzymes, for instance, utilize metal centers to activate small molecules like oxygen for a variety of biological functions. researchgate.net Researchers are developing copper complexes that mimic these enzymatic processes, using nitrosoarenes as analogues for dioxygen to study the fundamental steps of O2 activation. researchgate.net This research could lead to new catalysts for selective oxidation reactions.

Bio-inspired catalysts are also being developed for degradation and transformation reactions. For example, systems that mimic the cooperative action of enzymes and coenzymes are being designed for aerobic oxidations. chemrxiv.org These multicatalytic systems, which might combine a metal-organic framework (MOF) with an organic co-catalyst, can achieve challenging transformations like the aerobic oxidation of anilines to azoxybenzenes with high selectivity. chemrxiv.org The principles learned from these systems could be applied to the selective transformation of this compound and its derivatives.

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new reactivity. Advanced spectroscopic and imaging techniques that allow for the in situ monitoring of reactions involving this compound are becoming increasingly important.

Techniques such as UV-Vis spectroscopy can be used to follow the progress of reactions in real-time. For instance, the synthesis of S-nitroso-N-acetylpenicillamine (SNAP), an S-nitrosothiol, can be monitored by observing its characteristic absorption in the UV-Vis spectrum. sapub.org This allows for the calculation of reaction rates and the study of the stability of nitroso compounds under various conditions. sapub.org

At a more fundamental level, scanning tunneling microscopy (STM) offers the ability to visualize molecules on surfaces with submolecular resolution. aip.orgaip.org Studies have used STM to image chloronitrobenzene isomers on a copper surface, revealing that adsorption can induce isomerization. aip.org This powerful technique provides direct insight into how the geometric and electronic structure of molecules affects their behavior on a surface, which is critical for understanding and designing heterogeneous catalysts.